molecular formula C11H14N2O4 B11786364 2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid

2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid

Cat. No.: B11786364
M. Wt: 238.24 g/mol
InChI Key: OARVKGYSTGZZKA-UHFFFAOYSA-N
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Description

2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid is an organic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a tetrahydro-2H-pyran-4-yloxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the tetrahydro-2H-pyran-4-yloxy group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine-4-carboxylic acid include:

  • 2-Methyl-6-((tetrahydro-2H-pyran-2-yl)oxy)pyrimidine-4-carboxylic acid
  • 2-Methyl-6-((tetrahydro-2H-pyran-3-yl)oxy)pyrimidine-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

2-methyl-6-(oxan-4-yloxy)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O4/c1-7-12-9(11(14)15)6-10(13-7)17-8-2-4-16-5-3-8/h6,8H,2-5H2,1H3,(H,14,15)

InChI Key

OARVKGYSTGZZKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)OC2CCOCC2)C(=O)O

Origin of Product

United States

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